An In-depth Technical Guide to 3-Fluoro-2-methoxyaniline (CAS Number: 437-83-2)
An In-depth Technical Guide to 3-Fluoro-2-methoxyaniline (CAS Number: 437-83-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxyaniline, a key building block in the synthesis of complex organic molecules. This document consolidates its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in the pharmaceutical and agrochemical industries.
Chemical and Physical Properties
3-Fluoro-2-methoxyaniline, also known as 3-Fluoro-o-anisidine, is a substituted aniline with the molecular formula C₇H₈FNO.[1] Its chemical structure features a fluorine atom and a methoxy group on the benzene ring, which impart unique reactivity and properties.[1] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 437-83-2 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol [1] |
| Appearance | Dark brown liquid[2] |
| Density | 1.172 g/mL at 25 °C[3] |
| Boiling Point | 217.9 °C at 760 mmHg[4] |
| Flash Point | 100 °C (212 °F)[3] |
| Refractive Index | n20/D 1.531[3] |
| XLogP3-AA | 1.3[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Topological Polar Surface Area | 35.2 Ų[1] |
Safety and Handling Information
3-Fluoro-2-methoxyaniline is classified as an acute toxic substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Classification | GHS Pictograms | Hazard Statements |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal (Category 3) | Danger | H311: Toxic in contact with skin. |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation. |
Synthesis of 3-Fluoro-2-methoxyaniline: An Experimental Protocol
The synthesis of 3-Fluoro-2-methoxyaniline is typically achieved through the reduction of the corresponding nitro compound, 2-Fluoro-6-nitroanisole. A common and effective method for this transformation is catalytic hydrogenation.
Reaction: Reduction of 2-Fluoro-6-nitroanisole
Reagents and Materials:
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2-Fluoro-6-nitroanisole
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Palladium on carbon (10% Pd/C)
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Ethanol (or Methanol)
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Hydrogen gas (H₂)
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Round-bottom flask
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Magnetic stirrer
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Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)
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Filtration apparatus (e.g., Buchner funnel with filter paper, or a celite pad)
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Rotary evaporator
Procedure:
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Preparation: In a round-bottom flask, dissolve 2-Fluoro-6-nitroanisole in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: To this solution, carefully add a catalytic amount of 10% palladium on carbon. The mixture should be under an inert atmosphere (e.g., nitrogen or argon) during this step to prevent ignition of the catalyst.
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Hydrogenation: The reaction flask is then placed under a hydrogen atmosphere. This can be achieved using a Parr hydrogenator for larger scale reactions or by bubbling hydrogen gas through the solution via a balloon for smaller scale synthesis.
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Reaction Monitoring: The reaction is stirred vigorously at room temperature. The progress of the reduction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
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Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is then filtered through a pad of celite to remove the palladium catalyst. The filter cake should be washed with a small amount of the solvent to ensure all the product is collected.
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Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-2-methoxyaniline. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Applications in Synthesis
3-Fluoro-2-methoxyaniline is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[4] The presence of the fluorine atom can significantly enhance the metabolic stability and lipophilicity of the final active pharmaceutical ingredient (API), leading to improved pharmacokinetic profiles.[4]
One of the primary applications of this compound is in the synthesis of quinoline derivatives.[3] Quinolines are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including antimalarial drugs, anti-inflammatory agents, and antitumor therapeutics. The general synthetic approach involves the condensation of an aniline with a compound containing a 1,3-dicarbonyl moiety or its equivalent.
Visualizing the Synthetic Pathway
The following diagrams illustrate the synthesis of 3-Fluoro-2-methoxyaniline and its subsequent application in the synthesis of a generic quinoline derivative.
